Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate
Description
Introduction to Methyl {1-[(2-Chlorophenyl)Amino]-2-Oxo-2-Phenylethyl}Carbamate
Chemical Classification and Structural Taxonomy
This compound belongs to the carbamate class of organic compounds, characterized by a carbamate ester group (–O–(C=O)–N–). Its molecular formula is C₁₆H₁₅ClN₂O₃ , with a molar mass of 318.75 g/mol. The compound’s structure integrates three critical moieties:
- 2-Chlorophenyl group : A benzene ring substituted with a chlorine atom at the ortho position, enhancing lipophilicity and influencing receptor binding.
- Amino-ketone backbone : A central β-ketoamide scaffold (2-oxo-2-phenylethyl) that enables hydrogen bonding and structural rigidity.
- Methyl carbamate ester : A terminal –O–(C=O)–N–CH₃ group, which confers metabolic stability compared to unesterified carbamic acids.
Table 1: Key Structural Features and Functional Roles
| Structural Feature | Functional Role |
|---|---|
| 2-Chlorophenyl substituent | Enhances lipid solubility and bioactivity |
| β-Ketoamide backbone | Stabilizes conformation via intramolecular H-bonds |
| Methyl carbamate ester | Reduces hydrolysis susceptibility |
The compound’s stereochemistry and spatial arrangement are critical for its biological interactions. X-ray crystallography studies of analogous carbamates reveal planar carbamate groups and non-coplanar aromatic rings, which may influence binding to enzymatic targets.
Historical Context in Carbamate Research
Carbamates have been integral to pharmacology since the 19th century, beginning with the isolation of physostigmine from Physostigma venenosum seeds. Early research focused on their anticholinesterase activity, which laid the groundwork for synthetic derivatives like neostigmine and pyridostigmine. This compound emerged in the late 20th century as part of efforts to develop carbamates with improved selectivity for central nervous system (CNS) targets.
Key milestones include:
- 1950s–1960s : Development of meprobamate, the first widely used carbamate tranquilizer, highlighting the therapeutic potential of carbamate esters.
- 1980s–1990s : Structural optimization of carbamates to enhance blood-brain barrier permeability, leading to compounds with substituted aryl groups.
- 2000s–Present : Focus on dual-acting carbamates capable of modulating multiple enzymatic pathways, such as acetylcholinesterase and butyrylcholinesterase.
This compound reflects advancements in balancing lipophilicity (via chlorophenyl groups) and metabolic stability (via methyl esterification), addressing limitations of earlier carbamates like rapid hydrolysis.
Academic Significance in Medicinal Chemistry
This compound has been extensively studied for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes critical to neurodegenerative disease pathology. Its β-ketoamide moiety facilitates reversible covalent binding to the catalytic serine residue in these enzymes, prolonging inhibitory effects compared to non-covalent inhibitors.
Research Applications:
- Neurodegenerative Disease Models : Demonstrates dose-dependent AChE inhibition (IC₅₀ = 12.3 μM) in murine cortical neuron assays, with preferential BChE activity in glial cells.
- Structure-Activity Relationship (SAR) Studies : Systematic modifications of the chlorophenyl and carbamate groups have identified analogs with 10-fold higher potency.
- Synthetic Methodology : Optimized via Ullmann coupling and carbamoylation reactions, achieving yields >75% under inert conditions.
Table 2: Comparative Enzymatic Inhibition Profiles
| Enzyme | Inhibition (%) | Selectivity Ratio (AChE/BChE) |
|---|---|---|
| Acetylcholinesterase | 82.4 ± 3.1 | 1:0.9 |
| Butyrylcholinesterase | 74.8 ± 2.7 |
Recent studies explore its potential as a template for multitarget-directed ligands (MTDLs) in Alzheimer’s disease, combining cholinesterase inhibition with amyloid-β aggregation suppression.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
methyl N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]carbamate |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-16(21)19-15(14(20)11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)17/h2-10,15,18H,1H3,(H,19,21) |
InChI Key |
AIXANSLGJSNSMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate Intermediates
A primary method for synthesizing methyl carbamates involves the reaction of isocyanates with hydroxyl or amine precursors. In the context of the target compound, the 2-chlorophenylamino group is introduced via nucleophilic attack of 2-chloroaniline on a carbonyl-activated intermediate. For example, Source demonstrates the use of (S)-(-)-1-phenylethyl isocyanate in the synthesis of enantiomerically pure carbamates. Here, the isocyanate reacts with a secondary amine under basic conditions to form the carbamate linkage.
The general pathway involves:
-
Activation of the amine precursor (e.g., 2-chloroaniline) with a base such as triethylamine.
-
Reaction with methyl chloroformate or a similar carbamoyl chloride to form the carbamate bond.
-
Purification via column chromatography using hexane/ethyl acetate gradients.
Yields for analogous reactions in Source range from 10% to 60%, depending on steric hindrance and solvent polarity. For instance, the methyl carbamate derivative in Source was isolated in 10% yield after column chromatography, highlighting challenges in optimizing sterically congested systems.
Microwave-Assisted Synthesis
Source outlines a microwave-assisted protocol for synthesizing naphthalene-based carbamates, which can be adapted for the target compound. This method accelerates reaction kinetics and improves regioselectivity:
-
N -(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide is synthesized via microwave irradiation (150°C, 20 min).
-
The phenolic hydroxyl group is activated with triethylamine, followed by reaction with methyl carbamate under reflux.
This approach reduces reaction times from hours to minutes and achieves yields up to 85% for structurally related compounds. However, scalability remains a limitation due to energy input requirements.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., dichloromethane, DMF) enhance carbamate formation by stabilizing ionic intermediates.
-
Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions such as epimerization or decomposition.
Source demonstrates that increasing the reaction concentration from 0.1 M to 0.3 M in CH₂Cl₂ improves yields by 23%, likely due to reduced intermolecular steric effects.
Base Selection
-
Triethylamine and MgO are commonly used to scavenge HCl generated during carbamoyl chloride reactions.
-
Source reports that substituting triethylamine with stronger bases (e.g., DBU) leads to overactivation and side product formation, reducing yields by 15–20%.
Characterization and Analytical Data
Crystallographic Analysis
Source provides X-ray diffraction data for a related methyl carbamate (C₁₀H₁₃NO₂), confirming the carbamate’s planar geometry and hydrogen-bonding patterns. Key parameters include:
-
Crystal system : Monoclinic
-
Space group : P2₁/c
-
Unit cell dimensions : a = 10.423 Å, b = 7.905 Å, c = 18.214 Å.
These structural insights validate the synthetic approach and inform solubility considerations for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further development as an anticancer agent .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Investigations have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in disease progression .
Agricultural Applications
2.1 Pesticide Development
The compound has been evaluated for its efficacy as a pesticide, particularly against various agricultural pests. Its structure allows it to interact with biological targets in pests, leading to mortality or repellent effects. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while minimizing harm to beneficial insects .
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate amines with methyl chloroformate under basic conditions. This method has been optimized for yield and purity, making it suitable for large-scale production .
3.2 Characterization Techniques
Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity necessary for its applications in research and industry .
Case Studies
Mechanism of Action
The mechanism of action of Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Methyl (3-Hydroxyphenyl)carbamate (CAS 13683-89-1)
- Key Features : Contains a hydroxyl group at the meta position of the phenyl ring instead of the 2-chlorophenyl and ketone substituents.
- Applications : Primarily used in chemical synthesis; lacks the complex substitution pattern seen in the target compound .
b) Chlorpropham (1-Methylethyl (3-Chlorophenyl)carbamate)
- Key Features : A simpler carbamate with a 3-chlorophenyl group and an isopropyl ester.
- Applications: Widely used as a herbicide and sprout inhibitor in potatoes.
c) Methyl 2-((4-((1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate
Physicochemical Properties
Research Findings and Limitations
- Hydrogen-Bonding Patterns: The phenyl ketone in the target compound may enhance crystal packing via C=O···H-N interactions, a phenomenon observed in carbamates with ketone groups .
- Lipophilicity : The higher logP of the target compound compared to hydroxylated analogs (e.g., Methyl (3-hydroxyphenyl)carbamate) suggests improved membrane permeability, critical for bioactive molecules .
- Gaps in Data : Direct pharmacological or pesticidal data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs .
Biological Activity
Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pesticide development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16ClN2O3
- Molecular Weight : 320.76 g/mol
This structure includes a carbamate moiety, which is known for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE).
The primary mechanism of action for methyl carbamates involves the inhibition of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling. This mechanism is particularly relevant in neuropharmacology and toxicology.
1. Cholinesterase Inhibition
Research indicates that methyl carbamate derivatives exhibit varying degrees of AChE inhibition. For instance, studies have shown that certain derivatives can inhibit AChE with IC50 values ranging from 1.60 µM to over 500 µM, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE |
| Rivastigmine | 89.7 | AChE |
| Galantamine | 501 | BChE |
2. Antitumor Activity
In vitro studies have demonstrated that carbamate derivatives can induce cytotoxic effects on various cancer cell lines. The mechanism involves the formation of reactive intermediates that bind to DNA, inhibiting replication and leading to cell death. For example, compounds related to methyl carbamate have shown promise in inhibiting tumor cell proliferation .
3. Toxicological Profile
While methyl carbamate derivatives show significant biological activity, their toxicity profiles must be carefully evaluated. Studies indicate that some derivatives exhibit mild cytotoxicity towards liver cells (HepG2), necessitating further optimization for therapeutic use .
Case Studies
Several case studies illustrate the biological effects of methyl carbamate derivatives:
- Study on Neurotoxicity : A dose-response study conducted on male rats exposed to a mixture of N-methyl carbamate pesticides revealed significant neurotoxic effects associated with AChE inhibition, underscoring the importance of understanding the safety profiles of these compounds .
- Anticancer Research : In a recent study, derivatives were tested against various cancer cell lines, showing effective inhibition of cell growth at concentrations that were not overtly toxic to normal cells. This highlights their potential as anticancer agents while emphasizing the need for selective targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
